3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid
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Overview
Description
3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the propanoic acid moiety. Common reagents used in these reactions include protecting groups such as acetyl or benzyl groups, glycosyl donors, and various acids and bases for the deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Mechanism of Action
The mechanism of action of 3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s structure allows it to interact with various cellular receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one: This compound shares a similar glycoside structure but differs in the presence of a pyranone ring.
(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate: This compound has a similar sugar moiety but includes additional functional groups and a more complex structure.
Uniqueness
The uniqueness of 3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid lies in its specific arrangement of hydroxyl groups and the propanoic acid moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20O9 |
---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C15H20O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-5-8(17)3-1-7(9)2-4-11(18)19/h1,3,5,10,12-17,20-22H,2,4,6H2,(H,18,19)/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
ZOXGFRPOVZICLP-TVKJYDDYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)CCC(=O)O |
Origin of Product |
United States |
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